molecular formula C8H12ClN B13746870 Benzenamine, N-ethyl-, hydrochloride CAS No. 4348-19-0

Benzenamine, N-ethyl-, hydrochloride

Cat. No.: B13746870
CAS No.: 4348-19-0
M. Wt: 157.64 g/mol
InChI Key: BYYXZSVUFYEWRK-UHFFFAOYSA-N
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Description

N-ethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where an ethyl group is attached to the nitrogen atom. This compound is typically found as a yellowish-brown transparent oily liquid with a characteristic aniline odor. It is insoluble in water but dissolves in alcohol and most organic solvents. N-ethylaniline hydrochloride is primarily used in organic synthesis and serves as an important intermediate in the production of dyes, rubber ingredients, explosives, and photographic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylaniline hydrochloride can be synthesized through various methods. One common approach involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced to N-ethylaniline using hydrogenation or a reducing agent . Another method involves the nucleophilic substitution of nitrobenzene with ethanol in a one-pot reaction .

Industrial Production Methods

In industrial settings, N-ethylaniline hydrochloride is often produced by reacting aniline with ethanol under high temperature and pressure in the presence of concentrated hydrochloric acid. This process typically involves an autoclave and results in a mixture containing N-ethylaniline, diethyl aniline, and unreacted aniline .

Chemical Reactions Analysis

Types of Reactions

N-ethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethylaniline hydrochloride involves its interaction with various enzymes and proteins. It participates in nucleophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on aromatic rings. This interaction can lead to the formation of various substituted aniline derivatives, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethylaniline hydrochloride is unique due to its specific ethyl substitution on the nitrogen atom, which imparts distinct chemical properties and reactivity compared to its methyl and diethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

4348-19-0

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

N-ethylaniline;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H

InChI Key

BYYXZSVUFYEWRK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1.Cl

Origin of Product

United States

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